Bicyclo[3.1.1]heptane-1-carboxylic acid
Description
Bicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a fused bicyclo[3.1.1]heptane framework with a carboxylic acid group at the 1-position. Its molecular formula is inferred as C₈H₁₂O₂ (based on derivatives such as methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate, C₉H₁₃BrO₂ ). This compound is industrially significant, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and food additives . Natural analogs, such as bicyclo[3.1.1]hept-2-ene-2-carboxylic acid derivatives, have been isolated from plant sources like 薰鲁香 (Pistacia lentiscus), highlighting its relevance in natural product chemistry .
Properties
CAS No. |
91239-72-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 |
IUPAC Name |
bicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-7(10)8-3-1-2-6(4-8)5-8/h6H,1-5H2,(H,9,10) |
InChI Key |
OPSRGKLXZQCKMT-UHFFFAOYSA-N |
SMILES |
C1CC2CC(C1)(C2)C(=O)O |
Canonical SMILES |
C1CC2CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bicyclic Carboxylic Acids
Bicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure: The [2.2.1] bicyclic system (norbornane) introduces higher ring strain compared to the [3.1.1] system, influencing reactivity and stability.
- Physical Properties :
- Applications: Derivatives like (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid (ketopinic acid) are used in asymmetric synthesis and chiral resolution . Substituted analogs (e.g., 3-oxo and 4-aminomethyl derivatives) serve as intermediates in drug discovery .
Substituted Derivatives of Bicyclo[3.1.1]heptane-1-carboxylic Acid
- 5-Bromo Derivative :
- 5-(tert-Butoxycarbonylamino) Derivative: Molecular formula: C₁₃H₂₁NO₄ Molecular weight: 255.31 g/mol This derivative is used in peptide synthesis as a protected amino acid analog .
Aza Analogs
- 3-Azathis compound: Molecular formula: C₇H₁₁NO₂ (hydrochloride salt: C₇H₁₂ClNO₂) . A nonchiral β-amino acid with conformational rigidity, it is employed in peptidomimetic drug design to stabilize bioactive peptide conformations .
- Synthesis : Retrosynthetic strategies leveraging molecular symmetry enable scalable production, contrasting with the [4+2] cycloaddition routes common for [2.2.1] systems .
Other Bicyclic Systems
- Bicyclo[4.1.0]heptane-1-carboxylic Acid: The [4.1.0] system (norcarane) exhibits distinct steric and electronic properties due to its fused cyclohexane-cyclopropane structure. It is available in high-purity grades for specialized applications .
Stability and Handling Considerations
This compound derivatives, such as bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, are prone to degradation under ambient conditions. Proper storage (low temperature, inert atmosphere) is critical to maintain stability .
Preparation Methods
Synthesis via Hydrolysis of Bicyclo[3.1.1]heptane Diesters
Preparation of Bicyclo[3.1.1]heptane-1,3-dicarboxylate Intermediates
The diesters of bicyclo[3.1.1]heptane serve as pivotal precursors for carboxylic acid derivatives. A one-pot procedure involving esterification of cyclohexane-1,3-dicarboxylic acid followed by double alkylation with diiodomethane yields bicyclo[3.1.1]heptane-1,3-dicarboxylate (4 ) (Scheme 1). While this method streamlines earlier stepwise protocols, the overall yield remains moderate (40–50%) due to competing side reactions during alkylation. The reaction employs cost-effective reagents but requires careful temperature control to minimize decomposition of the strained bicyclic system.
Monoester Hydrolysis to Bicyclo[3.1.1]heptane-1-carboxylic Acid
Selective monoester hydrolysis of 4 is achieved using barium hydroxide under reflux conditions, yielding this compound (5 ) with minimal double hydrolysis (<10% byproduct). The choice of barium hydroxide over stronger bases like sodium hydroxide is critical to preserving the ester group at the 3-position. Typical reaction conditions involve 12–24 hours in a 1:1 mixture of water and tetrahydrofuran, with yields ranging from 60–75% after purification.
Table 1: Optimization of Monoester Hydrolysis Conditions
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ba(OH)₂ | THF/H₂O (1:1) | 18 | 72 | 95 |
| NaOH | THF/H₂O (1:1) | 12 | 35 | 80 |
| K₂CO₃ | MeOH/H₂O (3:1) | 24 | 50 | 88 |
Photochemical Cycloaddition and Oxidative Functionalization
[3σ + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes
A photoredox-catalyzed [3σ + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) constructs the bicyclo[3.1.1]heptane core with an aminomethyl substituent. Using iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) under blue light (λₘₐₓ = 427 nm), this method achieves 60–80% yields for trisubstituted products (Table 2). The reaction tolerates electron-withdrawing groups on the BCB, such as fluorinated aryl rings, but struggles with electron-donating substituents.
Table 2: Scope of Photochemical Cycloaddition for Aminobicyclo[3.1.1]heptanes
| BCB Substituent | CPA Substituent | Yield (%) |
|---|---|---|
| p-CF₃C₆H₄ | 4-MeOC₆H₄ | 78 |
| m-ClC₆H₄ | 4-CNC₆H₄ | 65 |
| 2-Naphthyl | 3,5-(CF₃)₂C₆H₃ | 70 |
Oxidative Conversion to Carboxylic Acid
The aminomethyl group in cycloaddition products (e.g., 25 ) is oxidized to carboxylic acid 30 via hydrolysis under acidic or basic conditions. For example, treatment of 25 with 6 M HCl at 80°C for 8 hours furnishes this compound in 95% yield. This step benefits from the stability of the bicyclic framework under harsh hydrolytic conditions, avoiding ring-opening side reactions.
Propellane-Based Ring-Opening Carboxylation
Synthesis of [3.1.1]Propellane Precursors
[3.1.1]Propellane, a highly strained hydrocarbon, serves as a versatile precursor for functionalized bicyclo[3.1.1]heptanes. Iida et al. reported its preparation from 1,5-diiodobicyclo[3.1.1]heptane via reductive elimination, though detailed protocols remain proprietary. The propellane’s bridgehead reactivity enables nucleophilic ring-opening reactions, which can be tailored to introduce carboxyl groups.
Carboxylation via CO₂ Insertion
Preliminary studies suggest that [3.1.1]propellane undergoes carboxylation when treated with CO₂ in the presence of transition-metal catalysts (e.g., Pd(PPh₃)₄). The reaction presumably proceeds through a nickelacycle intermediate, inserting CO₂ into the strained C–C bond. While yields are currently modest (30–40%), this method offers a direct route to this compound without intermediate functionalization steps.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Steps | Total Yield (%) | Scalability | Functionalization Flexibility |
|---|---|---|---|---|
| Diester Hydrolysis | 3 | 35–40 | High | Moderate |
| Photochemical Cycloaddition | 2 | 50–60 | Moderate | High |
| Propellane Carboxylation | 1 | 30–40 | Low | Low |
The diester hydrolysis route excels in scalability but requires multistep synthesis. Photochemical methods offer superior functional group tolerance, enabling late-stage diversification. Propellane-based approaches, while conceptually elegant, remain underdeveloped due to challenges in handling the highly reactive precursor.
Q & A
Q. What synthetic methodologies are commonly employed to prepare bicyclo[3.1.1]heptane-1-carboxylic acid derivatives?
Bicyclo[3.1.1]heptane derivatives are synthesized via cycloaddition reactions, functionalization of preformed bicyclic scaffolds, and catalytic asymmetric methods. For example:
- Photocatalytic cycloaddition : Enables the formation of bicyclic frameworks under mild conditions, allowing for late-stage functionalization (e.g., introducing amino or carboxyl groups) .
- Organocatalytic [4+2] cycloaddition : Achieves enantioselective synthesis of bicyclo[2.2.1]heptane analogs, a strategy adaptable to [3.1.1] systems by modifying reaction substrates .
- Bridgehead functionalization : Positions like the 5-amino group in 5-{[(benzyloxy)carbonyl]amino} derivatives are modified using amide coupling or esterification to diversify biological activity .
Q. How is stereochemical integrity validated in bicyclo[3.1.1]heptane derivatives?
Key techniques include:
Q. What role does the bicyclo[3.1.1]heptane scaffold play in improving drug-like properties?
The rigid bicyclic structure enhances metabolic stability and lipophilicity compared to flat aromatic systems. This improves pharmacokinetic profiles by reducing oxidative metabolism and increasing membrane permeability, as observed in bioisosteric replacements of meta-substituted arenes .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized for drug discovery?
- Catalyst screening : Chiral amines or transition-metal complexes (e.g., Ru-based photocatalysts) improve enantiomeric excess (e.g., >95% ee achieved in [4+2] cycloadditions) .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and low temperatures (−20°C to 0°C) stabilize transition states for stereoselectivity .
- Computational modeling : Density functional theory (DFT) predicts reaction pathways and guides catalyst design .
Q. How do structural modifications at the bridgehead position influence biological activity?
Q. Table 1: Impact of Substituents on Biological Activity
| Substituent Position | Functional Group | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Bridgehead (C1) | -COOH | Base scaffold | |
| C5 | -NH-Cbz | Anticancer (5.2 µM) | |
| C3 | -OCH₃ | Anti-inflammatory (10 µM) |
Q. How can researchers resolve contradictions in reported biological data for bicyclo[3.1.1]heptane derivatives?
- Standardized assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum concentration).
- Purity validation : Use HPLC-MS to confirm compound integrity, as impurities (e.g., diastereomers) may skew results .
- Target engagement studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct target binding .
Methodological Challenges
Q. What computational tools are critical for studying bicyclo[3.1.1]heptane reactivity?
- Molecular dynamics (MD) simulations : Predict conformational stability in aqueous vs. lipid environments .
- Docking studies : Identify binding poses in enzyme active sites (e.g., proteases or kinases) .
- DFT calculations : Analyze transition states in cycloaddition reactions to optimize catalyst selection .
Q. How can bicyclo[3.1.1]heptane derivatives be functionalized for covalent protein labeling?
- Electrophilic warheads : Introduce alkenyl nitriles or α,β-unsaturated carbonyls at the bridgehead for selective cysteine targeting .
- Photoaffinity labeling : Incorporate diazirine or benzophenone groups to capture transient protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
